N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
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Overview
Description
N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a methanesulfonamide group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets can vary depending on the specific biological activity.
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the target and the biological activity.
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may affect a range of biochemical pathways .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane.
Coupling of the Benzothiazole and Pyrrolidine Rings: This step involves the formation of a bond between the benzothiazole and pyrrolidine rings, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Methanesulfonamide Group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole or pyrrolidine rings.
Reduction: Reduced forms of the benzothiazole or pyrrolidine rings.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: A coupling reagent used in peptide synthesis.
Uniqueness
N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is unique due to its combination of a benzothiazole ring, a pyrrolidine ring, and a methanesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-21(26(23,24)14-15-7-3-2-4-8-15)16-11-12-22(13-16)19-20-17-9-5-6-10-18(17)25-19/h2-10,16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZESTZZURMXROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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